molecular formula C19H16D4N2O4S B602702 Hydroxy pioglitazone-d4 (M-IV) CAS No. 1188263-49-1

Hydroxy pioglitazone-d4 (M-IV)

Cat. No.: B602702
CAS No.: 1188263-49-1
M. Wt: 376.47
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Description

Hydroxy pioglitazone-d4 (M-IV) is a labeled analogue of hydroxy pioglitazone (M-IV), which is a metabolite of pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily as an antidiabetic agent. The deuterium-labeled hydroxy pioglitazone-d4 (M-IV) is often used in scientific research to study the pharmacokinetics and metabolism of pioglitazone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy pioglitazone-d4 (M-IV) involves several steps, including hydrogenation reduction reactions and acid-base treatments. The process typically starts with the precursor compound, which undergoes deuterium labeling through specific chemical reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of hydroxy pioglitazone-d4 (M-IV) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production is carried out under controlled conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy pioglitazone-d4 (M-IV) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy pioglitazone-d4 (M-IV) may yield ketone or aldehyde derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Pharmacokinetic Studies

Hydroxy pioglitazone-d4 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pioglitazone and its metabolites. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate quantification of drug levels in biological samples.

Methodologies

  • Liquid Chromatography-Tandem Mass Spectrometry : A robust LC-MS/MS method has been developed for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV). This method employs solid-phase extraction for sample preparation, followed by chromatographic separation using a reversed-phase column. The mobile phase typically consists of methanol and ammonium acetate, facilitating the detection of analytes at low concentrations (as low as 10 ng/mL) .
  • Stability Studies : Validation parameters such as stability under various conditions are critical for ensuring the reliability of pharmacokinetic data. Studies have shown that hydroxy pioglitazone-d4 remains stable during sample processing and storage, which is essential for long-term studies .

Bioequivalence Studies

Bioequivalence studies assess whether two drug formulations have similar bioavailability and pharmacokinetic profiles. Hydroxy pioglitazone-d4 is integral in these studies to ensure that generic formulations of pioglitazone are therapeutically equivalent to brand-name products.

Case Study Example

A significant study utilized hydroxy pioglitazone-d4 to evaluate the bioequivalence of different pioglitazone formulations in human subjects. The study involved a randomized design where plasma samples were collected at various time points post-administration. The results indicated that the pharmacokinetic profiles of the tested formulations were comparable, confirming their bioequivalence .

Drug Interaction Studies

Hydroxy pioglitazone-d4 is also employed in drug interaction studies to evaluate how co-administered drugs affect the metabolism of pioglitazone. For instance, research has demonstrated that strong inhibitors of cytochrome P450 enzymes can significantly alter the pharmacokinetics of pioglitazone and its metabolites .

Findings

In a study examining the effects of gemfibrozil (a CYP2C8 inhibitor) on the pharmacokinetics of enzalutamide (a cancer treatment), hydroxy pioglitazone-d4 was used to measure changes in drug levels. The findings revealed notable alterations in drug concentration due to enzyme inhibition, highlighting the importance of considering such interactions in clinical settings .

Research on Metabolic Pathways

Hydroxy pioglitazone-d4 provides insights into metabolic pathways influenced by pioglitazone therapy. By tracing this metabolite, researchers can better understand how PPARγ activation affects glucose and lipid metabolism.

Mechanism of Action

Hydroxy pioglitazone-d4 (M-IV) exerts its effects by acting as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, hydroxy pioglitazone-d4 (M-IV) enhances insulin sensitivity and promotes the uptake of glucose in cells, thereby helping to control blood sugar levels in patients with type 2 diabetes.

Comparison with Similar Compounds

Hydroxy pioglitazone-d4 (M-IV) can be compared with other similar compounds, such as:

    Hydroxy pioglitazone (M-IV): The non-deuterated analogue of hydroxy pioglitazone-d4 (M-IV).

    Keto pioglitazone (M-III): Another metabolite of pioglitazone, which undergoes different metabolic pathways.

    Pioglitazone: The parent compound, which is used as an antidiabetic drug.

Uniqueness

The uniqueness of hydroxy pioglitazone-d4 (M-IV) lies in its deuterium labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolism of pioglitazone. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.

Biological Activity

Hydroxy pioglitazone-d4 (M-IV) is a significant metabolite of the antidiabetic drug pioglitazone, which acts primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. This article explores the biological activity of Hydroxy pioglitazone-d4, detailing its pharmacological properties, mechanisms of action, and implications in clinical settings.

Chemical and Physical Properties

Hydroxy pioglitazone-d4 (M-IV) has the following chemical characteristics:

PropertyValue
CAS Number 146062-44-4
Molecular Formula C19H20N2O4S
Molecular Weight 372.438 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 157-158 °C
Boiling Point 627.6 ± 55.0 °C
LogP 1.11

This compound is notable for its stability and solubility, which are crucial for its biological activity and therapeutic applications .

Hydroxy pioglitazone-d4 functions as a PPAR-γ agonist, which plays a vital role in regulating glucose and lipid metabolism. By activating PPAR-γ, it enhances insulin sensitivity in peripheral tissues such as muscle and adipose tissue while reducing hepatic glucose production. The binding affinity of Hydroxy pioglitazone-d4 to the PPAR-γ ligand-binding domain (LBD) is characterized by a Ki of 1.2 μM and an EC50 of 680 nM, indicating its effectiveness in modulating PPAR-γ activity .

Pharmacokinetics

In studies evaluating the pharmacokinetics of Hydroxy pioglitazone-d4, it was found that this metabolite is present in human plasma after administration of pioglitazone. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify levels of M-IV alongside other metabolites like keto-pioglitazone (M-III). These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of Hydroxy pioglitazone-d4 .

Case Studies

  • Effect on Inflammatory Markers : A randomized controlled trial investigated the impact of pioglitazone on inflammatory markers in patients with type 2 diabetes. Although Hydroxy pioglitazone-d4 was not directly studied, the results indicated that treatment with pioglitazone led to a significant reduction in interleukin levels compared to placebo, suggesting potential anti-inflammatory properties linked to PPAR-γ activation .
  • Drug Interaction Studies : Research has demonstrated that Hydroxy pioglitazone-d4 may interact with cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. These interactions can influence the pharmacokinetics of co-administered drugs, emphasizing the importance of monitoring potential drug-drug interactions when using pioglitazone or its metabolites .

Clinical Implications

The biological activity of Hydroxy pioglitazone-d4 suggests several clinical implications:

  • Diabetes Management : As a metabolite of pioglitazone, Hydroxy pioglitazone-d4 contributes to improved glycemic control through enhanced insulin sensitivity.
  • Potential in Inflammatory Diseases : Given its role in modulating inflammatory responses via PPAR-γ activation, further investigation into its therapeutic potential for conditions such as metabolic syndrome and cardiovascular diseases is warranted.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying hydroxy pioglitazone-d4 (M-IV) in biological matrices?

Hydroxy pioglitazone-d4 (M-IV) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The method involves solid-phase extraction (SPE) to isolate analytes from plasma, followed by separation on a Pursuit XRS 3 diphenyl column and detection via an API 4000 mass spectrometer. Deuterated analogs (e.g., hydroxy pioglitazone-d4) minimize matrix effects and improve precision by matching the physicochemical properties of the target analyte . Validation parameters include specificity, linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) .

Q. What is the role of hydroxy pioglitazone-d4 (M-IV) as an internal standard in pharmacokinetic studies?

As a deuterium-labeled internal standard, hydroxy pioglitazone-d4 (M-IV) corrects for variability in sample preparation and ionization efficiency during LC-MS analysis. Its near-identical chemical structure to the unlabeled metabolite ensures consistent recovery and retention times, enabling accurate quantification of hydroxy pioglitazone (M-IV) in biological samples. This approach is critical for calculating metabolite-to-parent drug ratios and assessing metabolic stability .

Q. What are the major metabolic pathways leading to hydroxy pioglitazone (M-IV) formation?

Hydroxy pioglitazone (M-IV) is a primary active metabolite of pioglitazone, formed via hydroxylation mediated by the cytochrome P450 enzyme CYP2C8. Subsequent oxidation produces the secondary metabolite M-III (keto derivative). Both M-IV and M-III exhibit PPARγ agonist activity, contributing to pioglitazone’s pharmacological effects. In vitro assays using human liver microsomes confirm CYP2C8’s dominant role in this pathway .

Advanced Research Questions

Q. How can researchers address variability in metabolite recovery during sample preparation for hydroxy pioglitazone-d4 (M-IV) quantification?

Optimizing SPE protocols (e.g., pH adjustment, solvent selection) improves recovery rates. Matrix effects are mitigated by using deuterated internal standards and post-column infusion studies to identify ion suppression/enhancement. Additionally, normalizing analyte responses to the internal standard and validating methods across multiple biological matrices (e.g., plasma, urine) enhance reproducibility .

Q. What experimental strategies investigate the impact of CYP2C8 polymorphisms on hydroxy pioglitazone (M-IV) formation?

Genotype-stratified pharmacokinetic studies in human volunteers (e.g., CYP2C8*1/1 vs. CYP2C82 carriers) assess metabolite exposure differences. In vitro approaches include recombinant CYP2C8 isoforms to measure catalytic activity and inhibition assays (e.g., gemfibrozil as a CYP2C8 inhibitor). Population pharmacokinetic modeling further quantifies the contribution of genetic variants to inter-individual variability .

Q. How do structural modifications in hydroxy pioglitazone (M-IV) influence PPARγ binding affinity?

Structure-activity relationship (SAR) studies compare PPARγ activation EC50 values of pioglitazone, M-IV, and analogs. Molecular docking simulations reveal that the hydroxyl group at the pyridine ring enhances hydrogen bonding with the PPARγ ligand-binding domain (LBD), while deuterium labeling in M-IV-d4 does not alter binding kinetics. Competitive binding assays using radiolabeled ligands validate these findings .

Q. How should researchers resolve discrepancies in reported PPARγ activation EC50 values for hydroxy pioglitazone (M-IV)?

Discrepancies may arise from assay conditions (e.g., reporter gene systems, cell lines). Standardization includes using identical transfection protocols (e.g., GAL4-PPARγ chimeric receptors), normalizing to reference agonists (e.g., rosiglitazone), and controlling for serum components in cell culture media. Replicating studies across independent labs with shared reagents reduces technical variability .

Q. Methodological Considerations

  • Data Analysis : Use ANOVA or mixed-effects models to compare metabolite levels across genotype groups or treatment arms. Include error bars (SD/SEM) in dose-response curves for PPARγ activation .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human subjects or animal models .
  • Reporting Standards : Follow APA or journal-specific guidelines for referencing and data transparency. Raw data (e.g., chromatograms, kinetic plots) should be archived in supplementary materials .

Properties

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670098
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-49-1
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydroxy pioglitazone-d4 (M-IV)
Hydroxy pioglitazone-d4 (M-IV)
Hydroxy pioglitazone-d4 (M-IV)
Hydroxy pioglitazone-d4 (M-IV)
Hydroxy pioglitazone-d4 (M-IV)
Hydroxy pioglitazone-d4 (M-IV)

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